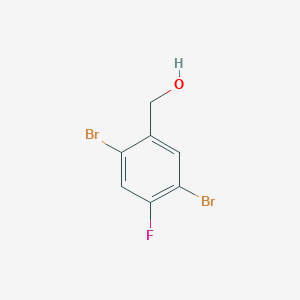![molecular formula C9H10BFO4 B14854078 [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)
[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorophenyl ring, which is further substituted with a dioxolane moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid typically involves the reaction of 2-fluorophenylboronic acid with 1,3-dioxolane under specific conditions. The reaction is often catalyzed by a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the formation of biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used in the development of boron-containing drugs. Boron compounds have shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT), where they are used to deliver boron atoms to cancer cells for targeted radiation treatment .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in the development of new materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological applications, the boronic acid group can interact with biomolecules, such as enzymes and receptors, to modulate their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid: Similar structure with a pyridine ring instead of a phenyl ring.
3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: Similar structure with a pinacol ester group instead of a boronic acid group.
Uniqueness
The uniqueness of [5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid lies in its combination of a fluorophenyl ring and a dioxolane moiety, which imparts distinct chemical properties. This combination enhances its reactivity and makes it a versatile reagent in various chemical reactions .
Propiedades
Fórmula molecular |
C9H10BFO4 |
|---|---|
Peso molecular |
211.98 g/mol |
Nombre IUPAC |
[5-(1,3-dioxolan-2-yl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C9H10BFO4/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,12-13H,3-4H2 |
Clave InChI |
XLXQDOGCPFECHX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C2OCCO2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















